GSK2200150A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GSK2200150A 是一种通过高通量筛选 (HTS) 发现的新型抗结核药物。 它对致病性结核分枝杆菌 H37Rv 菌株表现出强烈的抗菌活性,最小抑菌浓度 (MIC) 为 0.38 μM 。 该化合物包含一个螺环核心,这是一种独特的结构特征,有助于其生物活性 。

准备方法

GSK2200150A 的合成涉及多个步骤,从螺环核心的制备开始。详细的合成路线和反应条件是专有的,在公开文献中未完全披露。 已知该化合物是通过一系列涉及螺环形成和随后功能化以达到所需生物活性的化学反应合成的 。 工业生产方法尚未公开,但该化合物通常在研究实验室中为实验目的而制备 。

化学反应分析

GSK2200150A 会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化,形成氧化衍生物。

还原: 可以进行还原反应以修饰螺环核心上的官能团。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物通常是具有修饰的官能团的 this compound 衍生物 。

科学研究应用

Efficacy and Potency

The efficacy of GSK2200150A has been evaluated through various studies. Notably, it demonstrated a minimum inhibitory concentration (MIC) of 0.38 µM against the H37Rv strain of Mycobacterium tuberculosis, indicating potent anti-tubercular activity . In comparative studies, this compound showed favorable results when assessed alongside other compounds targeting MmpL3, reinforcing its potential as a lead compound in TB treatment .

Case Studies and Research Findings

- High-Throughput Screening Campaigns : this compound was identified during high-throughput screening campaigns aimed at discovering new anti-tuberculosis agents. The compound was part of a larger library that included approximately 20,000 molecules characterized by good cell membrane permeability and drug-like properties. The screening resulted in the identification of 177 small molecules with promising activity against Mycobacterium tuberculosis .

- Structure-Activity Relationship Studies : Subsequent research focused on optimizing the structure-activity relationship (SAR) of this compound and related compounds. These studies aimed to enhance potency while minimizing toxicity. For instance, modifications to the spirocyclic core were explored to improve binding affinity to MmpL3 without compromising drug-like characteristics .

- Toxicity Assessments : Toxicity evaluations indicated that while some analogs of this compound exhibited high potency against Mycobacterium tuberculosis, they also displayed varying levels of cytotoxicity in human cell lines. This highlights the importance of balancing efficacy and safety in drug development .

Comparative Data Table

The following table summarizes key data regarding this compound and its analogs in terms of MIC values and cytotoxicity:

| Compound | MIC (μM) | Cytotoxicity (IC50 THP1) | Target Protein |

|---|---|---|---|

| This compound | 0.38 | >50 µM | MmpL3 |

| Analog 1 | 0.25 | >40 µM | MmpL3 |

| Analog 2 | 0.47 | >30 µM | MmpL3 |

| Analog 3 | 0.19 | >20 µM | MmpL3 |

作用机制

GSK2200150A 的作用机制涉及靶向结核分枝杆菌中的特定分子途径。该化合物通过干扰必需的生物过程来抑制细菌的生长,导致细胞死亡。 确切的分子靶点和途径尚未完全阐明,但据信包括细菌存活所必需的关键酶和蛋白质 。

相似化合物的比较

GSK2200150A 由于其螺环核心而独一无二,这使其区别于其他抗结核药物。类似化合物包括:

异烟肼: 一种具有不同作用机制的知名抗结核药物。

利福平: 另一种抗结核药物,靶向细菌的 RNA 合成。

乙胺丁醇: 抑制结核分枝杆菌的细胞壁合成

生物活性

GSK2200150A is a compound identified through high-throughput screening (HTS) aimed at discovering new anti-tuberculosis (TB) agents. This spiro compound has emerged as a promising candidate due to its potent biological activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy, structure-activity relationships (SAR), and relevant case studies.

This compound primarily targets the mycobacterial cell wall synthesis, specifically inhibiting the MmpL3 protein, which is crucial for transporting mycolic acids. Mycolic acids are essential components of the mycobacterial cell wall, and their disruption leads to compromised cell integrity and eventual bacterial death.

- MmpL3 Inhibition : MmpL3 is a flippase involved in the transport of trehalose monomycolate (TMM), a precursor for mycolic acid biosynthesis. Inhibition of MmpL3 by this compound results in decreased synthesis of trehalose dimycolate (TDM) and mycolyl arabinogalactan, leading to accumulation of TMM and impaired cell wall formation .

Efficacy

The biological activity of this compound has been quantitatively assessed through various studies, highlighting its effectiveness against Mtb.

- Minimum Inhibitory Concentration (MIC) : this compound demonstrates a remarkable MIC value of 0.38 µM, indicating strong anti-TB activity compared to other compounds in its class .

Table 1: Comparative MIC Values of Anti-TB Compounds

| Compound | MIC (µM) |

|---|---|

| This compound | 0.38 |

| Isoniazid | 0.1 |

| SQ109 | 0.5 |

| BM212 | 1.5 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the spiro structure can significantly influence the potency of this compound. The presence of specific functional groups enhances its binding affinity to MmpL3.

- Optimal Structural Features : The spiro framework appears to be critical for maintaining biological activity, with certain substitutions improving efficacy while others diminish it. For instance, variations in the substituents on the spiro scaffold have been systematically explored to optimize potency against Mtb .

Case Studies

Several studies have investigated the biological activity of this compound in both in vitro and in vivo settings:

- In Vitro Studies : In laboratory settings, this compound was tested against various strains of Mtb, demonstrating consistent bactericidal effects across multidrug-resistant strains.

- In Vivo Efficacy : Animal models have shown that treatment with this compound leads to significant reductions in bacterial load in infected tissues, supporting its potential use as a therapeutic agent .

属性

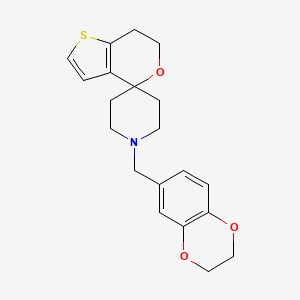

IUPAC Name |

1'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3S/c1-2-17-18(23-11-10-22-17)13-15(1)14-21-7-5-20(6-8-21)16-4-12-25-19(16)3-9-24-20/h1-2,4,12-13H,3,5-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRPMBWORFWNGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(CC2)CC3=CC4=C(C=C3)OCCO4)C5=C1SC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。